molecular formula C20H29N3O5S B11336513 Ethyl 4-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11336513
M. Wt: 423.5 g/mol
InChI Key: IRQALLGMGFJYFI-UHFFFAOYSA-N
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Description

ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a phenylmethanesulfonyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable carbonyl compound.

    Introduction of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group is introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the piperidine derivative with ethylenediamine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxyl group using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • 4-(Ethylsulfonyl)piperidine hydrochloride
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

ETHYL 4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(1-benzylsulfonylpiperidine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C20H29N3O5S/c1-2-28-20(25)22-14-12-21(13-15-22)19(24)18-8-10-23(11-9-18)29(26,27)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3

InChI Key

IRQALLGMGFJYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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